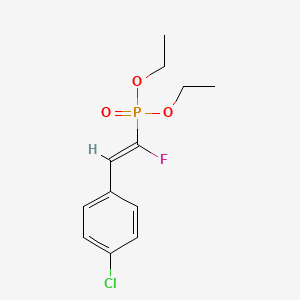
diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a vinyl moiety with a 4-chlorophenyl and a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate can be achieved through several methods. One common approach involves the cross-coupling reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst, such as Pd(PPh₃)₄, under microwave irradiation . This method ensures the retention of configuration at the phosphorus center and in the vinyl moiety.
Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination, which provides a variety of aryl phosphonates . This reaction is smooth, tolerates various functionalities, and is applicable for the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is particularly advantageous for industrial applications due to its high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
Diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The vinyl moiety and the phosphonate group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions with aryl and vinyl halides.
Diaryliodonium Salts: Utilized in the presence of a base under visible-light illumination for the synthesis of aryl phosphonates.
Copper Catalysts: Employed in reactions with phosphorus nucleophiles at room temperature.
Major Products Formed
The major products formed from these reactions include various aryl phosphonates and substituted phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: Explored for its use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can act as a ligand, binding to metal centers or enzymes, thereby modulating their activity. The vinyl moiety and the 4-chlorophenyl group contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diethyl (Z)-(2-(4-bromophenyl)-1-fluorovinyl)phosphonate: Similar structure but with a bromine substituent instead of chlorine.
Diethyl (Z)-(2-(4-methylphenyl)-1-fluorovinyl)phosphonate: Similar structure but with a methyl substituent instead of chlorine.
Uniqueness
Diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-chloro-4-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFO3P/c1-3-16-18(15,17-4-2)12(14)9-10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQNZCRNLJPTCM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=C(C=C1)Cl)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC=C(C=C1)Cl)/F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
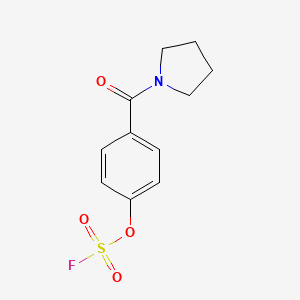
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)
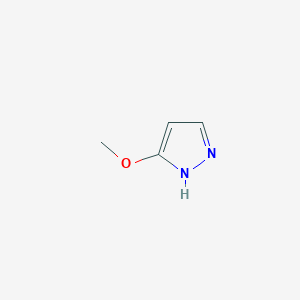
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)
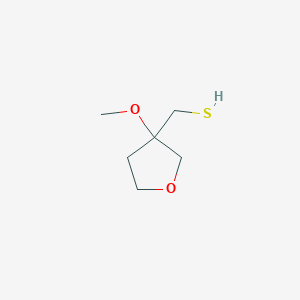
![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)
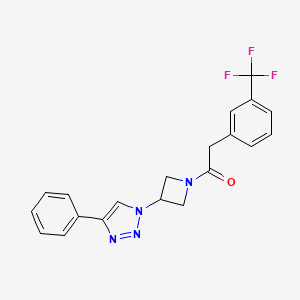
![(1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2469428.png)
![N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide](/img/structure/B2469429.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2469430.png)

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)

